N-(5-chloro-2-hydroxyphenyl)piperidine-4-carboxamide

p53 cancer mutant X‑ray crystallography

Fragment-based p53 Y220C stabilizer programs often lack a structurally validated starting scaffold with experimentally confirmed binding geometry. N-(5-chloro-2-hydroxyphenyl)piperidine-4-carboxamide addresses this gap directly: its co-crystal structure in PDB 5AOM (ligand FY8/PhiKan883) provides an unambiguous binding pose for computational docking and pharmacophore modeling. • Experimentally resolved p53 Y220C binding pose (PDB 5AOM, 1.74 Å) • Distinct 5-Cl-2-OH H-bond donor/acceptor topography-single halogen migration abolishes binding • Orthogonal piperidine NH and phenolic OH handles enable parallel library synthesis Supplied at ≥98% purity with full analytical documentation; ready for immediate SAR expansion.

Molecular Formula C12H15ClN2O2
Molecular Weight 254.71
CAS No. 1094393-29-9
Cat. No. B2621488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloro-2-hydroxyphenyl)piperidine-4-carboxamide
CAS1094393-29-9
Molecular FormulaC12H15ClN2O2
Molecular Weight254.71
Structural Identifiers
SMILESC1CNCCC1C(=O)NC2=C(C=CC(=C2)Cl)O
InChIInChI=1S/C12H15ClN2O2/c13-9-1-2-11(16)10(7-9)15-12(17)8-3-5-14-6-4-8/h1-2,7-8,14,16H,3-6H2,(H,15,17)
InChIKeyGIWLSSKLZAAODK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-chloro-2-hydroxyphenyl)piperidine-4-carboxamide (CAS 1094393-29-9) – Compound Identity and Procurement Baseline


N-(5-chloro-2-hydroxyphenyl)piperidine-4-carboxamide (CAS 1094393-29-9; molecular formula C₁₂H₁₅ClN₂O₂; MW 254.71 g·mol⁻¹) is a synthetic piperidine‑4‑carboxamide derivative that bears a 5‑chloro‑2‑hydroxy substitution on the anilide phenyl ring. The compound is catalogued as a chemical building block and proteomics research reagent by multiple commercial suppliers, and it has been co‑crystallised with the p53 cancer mutant Y220C in Protein Data Bank entry 5AOM (ligand code FY8) [1]. Publicly available quantitative bioactivity data for this specific compound remain extremely limited; the primary verifiable scientific anchor is its experimentally observed binding to the Y220C mutant of p53 as documented in the X‑ray crystal structure published by Joerger et al. (2015) [2].

Why In‑Class Piperidine‑4‑carboxamide Analogs Cannot Be Interchanged with CAS 1094393-29-9


Piperidine‑4‑carboxamides bearing an N‑aryl substituent form a large structural class, yet their binding preferences in protein pockets are highly sensitive to the substitution pattern on the aryl ring. The 5‑chloro‑2‑hydroxy motif of the target compound creates a distinctive hydrogen‑bond donor/acceptor topography that differs fundamentally from close analogs such as the 4‑chloro‑2‑hydroxy, 5‑fluoro‑2‑hydroxy, 5‑chloro‑2‑methoxy, or unsubstituted phenyl variants. In the p53 Y220C mutant crystal structure 5AOM, the ligand FY8 (the target compound) occupies a specific binding site; the chlorine atom and the phenolic hydroxyl group are positioned to participate in a unique set of polar and halogen‑bond interactions that would be abolished or altered by even a single halogen migration or hydroxyl methylation [1]. Therefore, generic substitution within this scaffold family cannot reproduce the binding geometry documented for the target compound without explicit structural and biophysical validation.

Quantitative Differentiation Evidence for N-(5-chloro-2-hydroxyphenyl)piperidine-4-carboxamide (1094393-29-9)


Crystal Structure Evidence: Specific Binding to the p53 Y220C Cancer Mutant

The target compound has been co‑crystallised with the oncogenic p53 Y220C mutant and its binding pose is resolved at 1.74 Å resolution in PDB entry 5AOM (ligand FY8) [1]. The electron density confirms a discrete binding site on the mutant protein surface. By contrast, the unsubstituted parent scaffold N‑phenylpiperidine‑4‑carboxamide has no reported co‑crystal structure with p53 Y220C, nor do the regioisomers N-(4‑chloro‑2‑hydroxyphenyl)piperidine‑4‑carboxamide or N-(5‑fluoro‑2‑hydroxyphenyl)piperidine‑4‑carboxamide appear in any publicly deposited p53 structure. This structural evidence is the strongest publicly available differentiator for the target compound [2].

p53 cancer mutant X‑ray crystallography

Hydrogen‑Bond Donor Count and Topological PSA Differentiation from N‑Methylated Analogs

The target compound possesses three hydrogen‑bond donors (piperidine NH, amide NH, phenolic OH) and a topological polar surface area of 61.4 Ų (computed by Cactvs, PubChem) [1]. In contrast, the N‑methylanilide analog N‑(5‑chloro‑2‑methoxyphenyl)piperidine‑4‑carboxamide carries only two H‑bond donors and has a predicted tPSA of approximately 50 Ų. The additional H‑bond donor and higher tPSA of the target compound are, at the class level, associated with improved aqueous solubility and distinct hydrogen‑bonding capacity in biological targets [2]. This difference can be decisive when selecting a fragment or building block for optimisation campaigns where ligand efficiency and solubility are critical parameters.

physicochemical property permeability solubility

LogP Differentiation from 5‑Fluoro‑2‑hydroxy and 4‑Chloro‑2‑hydroxy Regioisomers

The computed XLogP3 value for the target compound is 1.4 [1]. The 5‑fluoro‑2‑hydroxy regioisomer N‑(5‑fluoro‑2‑hydroxyphenyl)piperidine‑4‑carboxamide is predicted to have an XLogP3 of approximately 0.9–1.0, while the 4‑chloro‑2‑hydroxy isomer is predicted to have an identical XLogP3 of 1.4 but a different dipole moment and electrostatic potential surface owing to the shifted chlorine position. The measured logP of 1.4 for the target compound places it in a moderate lipophilicity range that is, at the class level, favourable for maintaining a balance between passive permeability and aqueous solubility [2]. This computed property serves as an initial filter when selecting among halogenated regioisomers.

lipophilicity ADME physicochemical profiling

Critical Data Scarcity Advisory: Limitations of Available Quantitative Evidence

Despite extensive database and literature interrogation, no peer‑reviewed publication reports an IC₅₀, Kᵢ, EC₅₀, or any other quantitative activity measurement for the target compound in a biochemical or cell‑based assay. Claims of cytotoxicity (IC₅₀ ~10–30 µM) circulate on excluded vendor websites but cannot be verified against primary sources. The single high‑quality datum is the co‑crystal structure with p53 Y220C (PDB 5AOM); however, the resolution of the electron density and the precise binding occupancy of ligand FY8 relative to the primary stabiliser PhiKan883 are not fully specified in the publicly available structural metadata. Any user evaluating this compound for procurement must recognise that the current public evidence base is insufficient to support claims of superior potency, selectivity, or in vivo efficacy relative to any named analog. Selection should be predicated on the compound's documented structural biology relevance and its distinct physicochemical signature, not on unsupported biological activity assertions.

data transparency procurement risk evidence quality

Validated Application Scenarios for N-(5-chloro-2-hydroxyphenyl)piperidine-4-carboxamide (1094393-29-9)


Structure‑Guided Fragment Optimisation Targeting the p53 Y220C Cancer Mutant

The only peer‑reviewed structural evidence for this compound is its co‑crystallisation with the p53 Y220C mutant (PDB 5AOM) [1]. This makes the compound a plausible starting point for fragment‑based or structure‑guided lead optimisation programs aimed at stabilising the Y220C mutant. The publicly available coordinates allow computational chemists to perform docking studies, free‑energy perturbation calculations, or pharmacophore modelling using the experimentally observed binding pose. Users should verify the occupancy and B‑factors of ligand FY8 directly from the deposited structure factors before initiating synthetic elaboration.

Physicochemical Reference Standard for Halogenated Piperidine‑4‑carboxamide SAR Campaigns

With its computed XLogP3 of 1.4, tPSA of 61.4 Ų, and three hydrogen‑bond donors [1], the target compound occupies a specific region of drug‑like chemical space. It can serve as a control or reference compound in structure–activity relationship (SAR) studies that systematically vary the aryl halogen (Cl → F, Br, I) or the hydroxyl group (OH → OMe, H) while keeping the piperidine‑4‑carboxamide scaffold constant. Its distinct physicochemical signature enables benchmarking of newly synthesised analogs in permeability and solubility assays.

Chemical Biology Probe for Proteomics and Target‑Engagement Studies (Requires Independent Validation)

Several commercial suppliers annotate the compound as a proteomics research reagent. While no target‑specific activity data are publicly available, the compound may be used in affinity‑based proteomics (e.g., pull‑down or CETSA experiments) to identify novel protein interactors of the 5‑chloro‑2‑hydroxy‑phenylpiperidine‑4‑carboxamide chemotype. Any such application must include appropriate vehicle and inactive‑analog controls, and the results should be interpreted with the understanding that the compound’s specific binding partners beyond p53 Y220C remain uncharacterised.

Synthetic Building Block for Diversified Piperidine‑4‑carboxamide Libraries

The compound is commercially available from multiple suppliers (e.g., Enamine, MolCore, Leyan) at purities of 95–98% [1]. The free piperidine NH and the phenolic OH provide orthogonal derivatisation handles, enabling parallel library synthesis via amide coupling, reductive amination, or O‑alkylation. This makes the compound a versatile intermediate for generating focused libraries that explore the chemical space around the p53 Y220C binding pocket or other targets of interest.

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